Cas no 1261995-14-5 (2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)

2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid 化学的及び物理的性質
名前と識別子
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- 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid
- 2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%
- 4'-Chloro-4-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
- DTXSID50692035
- 1261995-14-5
- MFCD18322683
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- MDL: MFCD18322683
- インチ: InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)16)10-4-3-9(17)7-11(10)14(18)19/h2-7H,1H3,(H,18,19)
- InChIKey: GJYILJPCHYQFMU-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 308.0251647g/mol
- どういたいしつりょう: 308.0251647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 63.6Ų
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329960-5 g |
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%; . |
1261995-14-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB329960-5g |
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%; . |
1261995-14-5 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acidに関する追加情報
Introduction to 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid (CAS No. 1261995-14-5)
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid is a sophisticated organic compound characterized by its intricate molecular structure, which includes both fluorine and chloro substituents along with a methoxycarbonyl group. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1261995-14-5, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups in its structure not only makes it a subject of academic interest but also positions it as a valuable intermediate in the synthesis of bioactive molecules.
The structural framework of 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid consists of a benzoic acid core, which is a well-documented scaffold in medicinal chemistry. The benzoic acid moiety is known for its role in the development of various therapeutic agents, including anti-inflammatory and analgesic drugs. The introduction of fluorine at the 5-position and chlorine at the 4-position enhances the compound's electronic properties, making it more susceptible to interactions with biological targets. Additionally, the methoxycarbonyl group at the 3-position contributes to the molecule's stability and reactivity, facilitating further chemical modifications.
In recent years, there has been a growing interest in fluorinated benzoic acids due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluorine atom, being highly electronegative, can modulate the electronic distribution within the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. This characteristic has made fluorinated benzoic acids attractive candidates for the development of novel therapeutic agents. The specific arrangement of substituents in 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid suggests that it may exhibit unique biochemical activities, which are currently under investigation.
One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The presence of both chloro and methoxycarbonyl groups provides multiple sites for further functionalization, allowing chemists to tailor the properties of derived compounds to specific biological targets. For instance, these groups can be used to introduce amine or hydroxyl functionalities, which are common in many active pharmaceutical ingredients (APIs). This versatility makes 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid a valuable asset in synthetic chemistry labs.
The pharmaceutical industry has been increasingly leveraging advanced computational methods to predict the biological activity of novel compounds. 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid has been subjected to virtual screening using molecular docking algorithms to identify its potential interactions with various biological targets. Preliminary results indicate that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. These findings are particularly intriguing given the high unmet medical needs associated with chronic inflammatory diseases.
Moreover, the synthesis of 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid represents a significant achievement in organic synthesis. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired aromatic ring system. These synthetic strategies not only highlight the ingenuity of modern chemical methodologies but also underscore the importance of well-designed intermediates in drug development pipelines.
The impact of fluorinated compounds on medicinal chemistry cannot be overstated. Fluorine atoms have been incorporated into countless drugs due to their ability to improve pharmacological profiles. For example, fluoroquinolones are widely used antibiotics that owe their efficacy partly to fluorine substitution. Similarly, fluoroaromatics have shown promise in anticancer therapies by enhancing target binding affinity and metabolic stability. Given these precedents, 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid is poised to contribute significantly to ongoing drug discovery efforts.
Recent studies have also explored the role of chloro-substituted benzoic acids in medicinal chemistry. Chlorine atoms can serve as pharmacophores that modulate drug-receptor interactions by influencing electronic properties and steric hindrance. For instance, chlorinated benzoic acids have been investigated for their potential use as antiviral agents due to their ability to disrupt viral replication mechanisms. The combination of chlorine and fluorine substituents in 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid may synergistically enhance its biological activity, making it an even more attractive candidate for therapeutic development.
The methoxycarbonyl group in this compound adds another layer of complexity and functionality. This group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or esters, respectively. Such transformations are crucial for diversifying chemical libraries and exploring new chemical space. The ability to easily modify this functional group allows researchers to fine-tune the properties of derived compounds without compromising overall structural integrity.
In conclusion,2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid (CAS No. 1261995-14-5) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including fluorine and chloro substituents along with a methoxycarbonyl group, make it a versatile intermediate for synthesizing bioactive molecules. Ongoing research efforts are focused on elucidating its biological activity and exploring its applications in treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping future therapeutic strategies.
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